N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide
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Overview
Description
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide is a complex organic compound belonging to the class of thiazoloazepines. This compound features a thiazole ring fused to an azepine ring, with a ketone group and a cyclohex-3-enecarboxamide moiety attached. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide is the Serine/threonine-protein kinase Chk1 in humans . This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival, particularly under conditions of DNA damage .
Mode of Action
This interaction could lead to changes in the cell cycle regulation, DNA repair mechanisms, and cell survival pathways .
Biochemical Pathways
The biochemical pathways affected by This compound are likely related to cell cycle regulation and DNA repair, given its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide typically involves multiple steps, starting with the construction of the thiazole ring followed by the formation of the azepine ring. Key reaction conditions include the use of strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures[_{{{CITATION{{{_2{N-(4-{(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl ....
Biology: It serves as a potential lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various biological pathways.
Medicine: Research is ongoing to explore its potential as an antitumor agent, given its structural similarity to other bioactive thiazoloazepines.
Industry: Its unique chemical properties make it valuable in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Thiazolo[5,4-c]azepine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Cyclohex-3-enecarboxamide derivatives: These compounds have variations in the cyclohexene ring and the attached amide group.
Uniqueness: N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide stands out due to its unique combination of the thiazole and azepine rings, which contribute to its distinct chemical and biological properties.
This compound continues to be a subject of extensive research, with ongoing studies aimed at uncovering its full potential in various scientific and industrial applications.
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Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-12(9-5-2-1-3-6-9)17-14-16-10-7-4-8-15-13(19)11(10)20-14/h1-2,9H,3-8H2,(H,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOYTSVTVXWPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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